![molecular formula C15H11F3N4O B2924935 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034487-37-9](/img/structure/B2924935.png)
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of certain chemicals and techniques.
Scientific Research Applications
Anticancer Activity
Compounds with the pyrazolopyrimidinyl phenyl amide structure have been identified as potential anticancer agents. They have been shown to induce apoptosis, particularly in cells deficient in the p21 checkpoint, which is a downstream effector of p53 and plays a crucial role in cell cycle arrest in response to DNA damage . This suggests that derivatives of the compound could be used to target tumor cells that lack certain checkpoints, a common characteristic of cancerous cells.
Chemotherapy Sensitization
Research indicates that cells lacking the p21 checkpoint show increased sensitivity to clinically used antineoplastic drugs . This implies that the compound could be used to enhance the effectiveness of existing chemotherapy treatments by targeting p21-deficient tumor cells, potentially leading to more effective cancer treatment protocols.
Synthetic Routes for Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a key structural motif in medicinal chemistry. Its synthetic routes have been extensively developed, suggesting that derivatives of the compound could be synthesized for various medicinal applications, including the development of new pharmaceuticals .
Pharmaceutical Applications
Due to its structural significance, the pyrazolo[1,5-a]pyrimidine scaffold is considered important for pharmaceutical applications. It could serve as a precursor or an active moiety in the development of drugs with diverse therapeutic effects .
Pesticides Development
The unique structure of pyrazolo[1,5-a]pyrimidine derivatives makes them candidates for the development of pesticides. Their potential activity against a range of pests could be explored to create more effective and possibly safer agricultural chemicals .
Dyes and Pigments
Pyrazolo[1,5-a]pyrimidines are also involved in the synthesis of dyes and pigments. The compound could be utilized in the development of new colorants with specific properties for industrial applications .
Biological Studies
The compound’s ability to interact with various biological pathways makes it a valuable tool for biological studies. It could be used to understand the role of p21 in cancer biology and to identify other potential targets for anticancer drugs .
High Throughput Screening
The compound has been discovered through high throughput screening methods, indicating its potential for identifying novel therapeutic agents. It could be used in further high throughput screens to discover new drugs with specific activities against cancer or other diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . It eradicates preformed biofilms effectively and is more potent than the control antibiotic vancomycin . The compound’s mode of action suggests targets that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound has a broad range of inhibitory effects, suggesting that it impacts multiple pathways .
Pharmacokinetics
The compound has shown low toxicity to cultured human embryonic kidney cells, indicating a favorable safety profile .
Result of Action
The compound’s action results in the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . It has also been found to be very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAQIDRDKTFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.